

Application Notes and Protocols for 2-Methoxycarbonyl-3-fluorophenylboronic acid

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-Methoxycarbonyl-3-fluorophenylboronic acid |
| Cat. No.: | B036197 |

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycarbonyl-3-fluorophenylboronic acid is a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a methoxycarbonyl group, allows for the introduction of these key functionalities into complex molecular architectures. This reagent is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl and heteroaryl structures. These structural motifs are prevalent in a wide range of biologically active compounds, making this boronic acid a crucial intermediate in the synthesis of novel therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Synthesis of 2-Methoxycarbonyl-3-fluorophenylboronic acid

While a direct, detailed literature preparation is not readily available, a common and effective method for the synthesis of arylboronic acids involves the reaction of an organometallic species with a trialkyl borate. A plausible synthetic route for **2-Methoxycarbonyl-3-fluorophenylboronic acid** starts from methyl 2-bromo-6-fluorobenzoate. The synthesis proceeds via a halogen-metal exchange followed by borylation and subsequent hydrolysis.

A typical synthetic approach involves the following steps:

- Formation of an Organometallic Reagent: Methyl 2-bromo-6-fluorobenzoate is reacted with a strong base, such as n-butyllithium or isopropylmagnesium chloride, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the corresponding organolithium or Grignard reagent.
- Borylation: The organometallic intermediate is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at the same low temperature.
- Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final **2-Methoxycarbonyl-3-fluorophenylboronic acid**.

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-Methoxycarbonyl-3-fluorophenylboronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl compounds. The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (or triflate).

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---------------|---|--|---|
| Aryl Halide | Aryl Bromide (1.0 equiv) | Heteroaryl Chloride (1.0 equiv) | Aryl Iodide (1.0 equiv) |
| Boronic Acid | 1.2 equiv | 1.5 equiv | 1.1 equiv |
| Catalyst | Pd(PPh ₃) ₄ (3 mol%) | Pd ₂ (dba) ₃ (2 mol%) / SPhos (4 mol%) | Pd(dppf)Cl ₂ (5 mol%) |
| Base | K ₂ CO ₃ (2.0 equiv) | K ₃ PO ₄ (3.0 equiv) | Cs ₂ CO ₃ (2.5 equiv) |
| Solvent | 1,4-Dioxane/H ₂ O (4:1) | Toluene | DMF |
| Temperature | 90 °C | 110 °C | 85 °C |
| Reaction Time | 12 h | 18 h | 10 h |
| Yield | Good to Excellent | Moderate to Good | Good to Excellent |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Methoxycarbonyl-3-fluorophenylboronic acid with an Aryl Bromide

This protocol provides a robust starting point for the coupling of **2-Methoxycarbonyl-3-fluorophenylboronic acid** with a range of aryl bromides.

Materials:

- **2-Methoxycarbonyl-3-fluorophenylboronic acid**
- Aryl bromide
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃), anhydrous
- 1,4-Dioxane, anhydrous

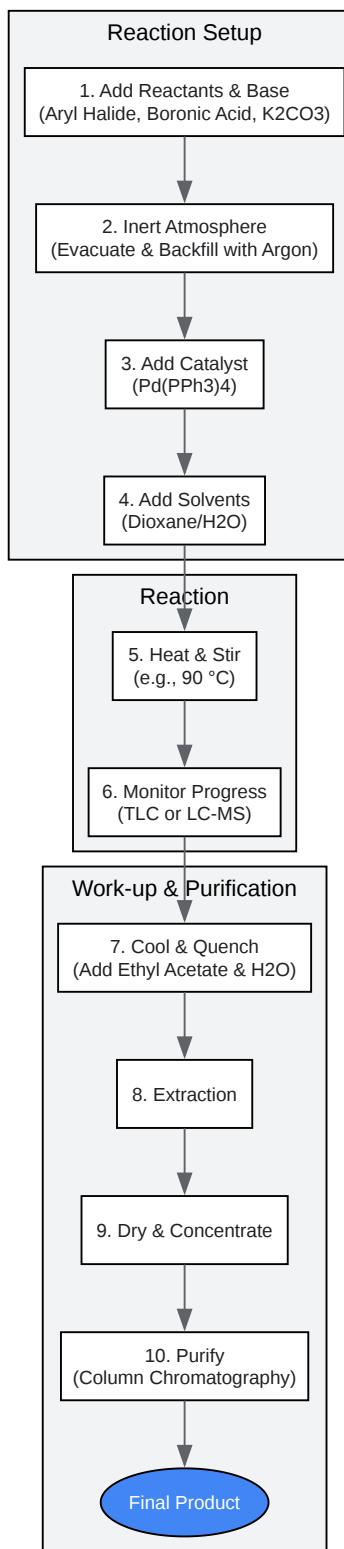
- Water, deionized and degassed
- Inert gas (Argon or Nitrogen)

Procedure:

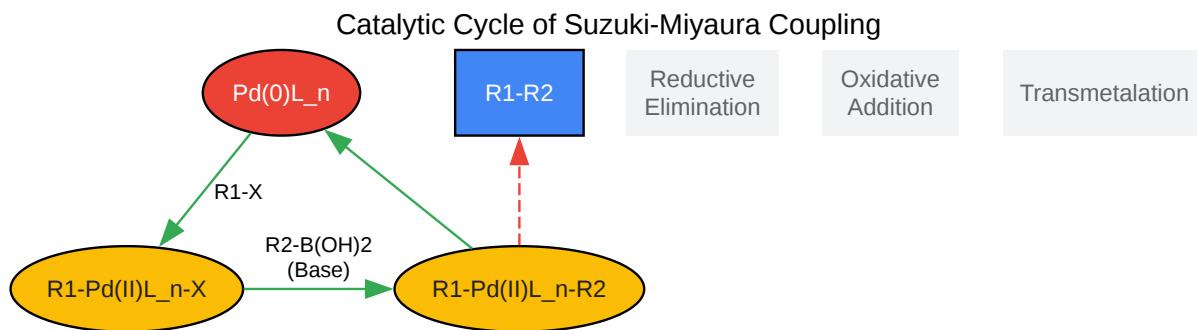
- To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), **2-Methoxycarbonyl-3-fluorophenylboronic acid** (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
- Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
- Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask under a positive flow of the inert gas.
- Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
- Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Diagrams

Experimental Workflow for Suzuki-Miyaura Coupling

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Caption: Suzuki-Miyaura Coupling Experimental Workflow.



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Caption: Suzuki-Miyaura Catalytic Cycle.

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